An In-depth Technical Guide to 3-(4-Fluorobenzoyl)thiophene for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-(4-Fluorobenzoyl)thiophene for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Fluorobenzoyl)thiophene, a heterocyclic ketone with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, and potential therapeutic applications. By synthesizing technical data with field-proven insights, this guide aims to serve as a foundational resource for the exploration and utilization of this compound.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its isosteric relationship with the benzene ring. This bioisosteric replacement can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property. The sulfur atom in the thiophene ring can participate in hydrogen bonding and π-stacking interactions, which are critical for molecular recognition at biological targets such as enzymes and receptors. Consequently, the incorporation of thiophene moieties into drug candidates has led to the development of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. 3-(4-Fluorobenzoyl)thiophene, with its fluorinated benzoyl substituent, represents a promising yet underexplored member of this chemical class. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design.
Core Compound Identification and Physicochemical Properties
A precise understanding of the fundamental properties of 3-(4-Fluorobenzoyl)thiophene is paramount for its application in research and development.
| Property | Value | Source |
| CAS Number | 64844-96-8 | Chemical Supplier Data |
| Molecular Formula | C₁₁H₇FOS | Calculated |
| Molecular Weight | 206.24 g/mol | Chemical Supplier Data |
| IUPAC Name | (4-fluorophenyl)(thiophen-3-yl)methanone | Chemical Supplier Data |
| Synonyms | 3-(4-Fluorobenzoyl)thiophene | Chemical Supplier Data |
Synthesis and Methodologies
While a specific, detailed experimental protocol for the synthesis of 3-(4-Fluorobenzoyl)thiophene is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from the synthesis of structurally similar compounds. The most common and effective method for the synthesis of aryl-thienyl ketones is the Friedel-Crafts acylation.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
This well-established reaction involves the acylation of an aromatic ring, in this case, thiophene, with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Caption: Proposed Friedel-Crafts acylation for 3-(4-Fluorobenzoyl)thiophene.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a predictive methodology based on standard organic synthesis procedures for analogous compounds.
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (DCM) as the solvent.
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Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
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Addition of Thiophene: After the addition of the acyl chloride, add thiophene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
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Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-(4-Fluorobenzoyl)thiophene.
Potential Applications in Drug Discovery and Development
The structural motifs present in 3-(4-Fluorobenzoyl)thiophene suggest its potential as a scaffold for the development of novel therapeutic agents. The broader class of thiophene derivatives has shown significant activity in several key therapeutic areas.
Anticancer Potential
Thiophene-containing compounds have been investigated as inhibitors of various targets in oncology. For instance, derivatives of benzothiophene have been shown to act as potent inhibitors of tubulin polymerization, a validated target for anticancer drugs.[1] Furthermore, substituted thiophenes have been developed as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, with some compounds showing inhibitory potencies comparable to or higher than existing drugs.[2] The 4-fluorobenzoyl moiety in the target compound could potentially enhance binding to kinase domains, a common feature in many anticancer drug targets.
Anti-inflammatory Activity
The p38 MAP kinase is a crucial enzyme in the inflammatory signaling cascade, and its inhibition is a promising strategy for the treatment of inflammatory diseases. A novel class of highly selective inhibitors of p38 MAP kinase containing a 4-fluorophenyl group has been discovered, highlighting the potential of this moiety in targeting inflammatory pathways.[3] The thiophene core is also a known pharmacophore in anti-inflammatory agents, suggesting that 3-(4-Fluorobenzoyl)thiophene could serve as a starting point for the design of novel anti-inflammatory drugs.
Antimicrobial Activity
Thiophene derivatives have a long history of investigation as antimicrobial agents.[4] The thiophene ring can be found in several clinically used antimicrobial drugs. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilic nature of the thiophene ring can facilitate passage through the microbial cell wall.
Potential Signaling Pathways and Mechanisms of Action
While the specific biological targets and signaling pathways for 3-(4-Fluorobenzoyl)thiophene have not been elucidated, based on the activities of related compounds, several potential mechanisms can be hypothesized.
Sources
- 1. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
